molecular formula C20H10O6 B3139016 Anthracene green CAS No. 47475-91-2

Anthracene green

Cat. No. B3139016
CAS RN: 47475-91-2
M. Wt: 346.3 g/mol
InChI Key: FAVCQGOMARIMEY-UHFFFAOYSA-N
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Description

Anthracene is a solid polycyclic aromatic hydrocarbon (PAH) with the formula C14H10, consisting of three fused benzene rings . It is a component of coal tar and is used in the production of the red dye alizarin and other dyes . Anthracene is colorless but exhibits a blue (400–500 nm peak) fluorescence under ultraviolet radiation .


Synthesis Analysis

Anthracene derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade . This includes Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .


Molecular Structure Analysis

Anthracene has a molecular weight of 178.2292 . The 3D structure of Anthracene can be viewed using Java or Javascript . It consists of three linearly fused benzene rings .


Physical And Chemical Properties Analysis

Anthracene is slightly soluble in ethanol, ether, and benzene, and insoluble in water . It exhibits violet fluorescence when pure and yellow-green when impure . It has a melting point of 218°C and a boiling point of 340°C .

Scientific Research Applications

Anthracene Overview

Anthracene, a polycyclic aromatic hydrocarbon, is primarily used as an intermediate in dye production, smoke screens, scintillation counter crystals, and organic semiconductor research. It's on the EPA's priority pollutant list due to its ubiquity as a byproduct of fossil fuel combustion and presence in various environmental sources (IARC monographs, 2020).

Spin Transport in Molecular Devices

Anthracene's application extends to molecular devices. Research on the spin transport properties of single anthracene molecules in devices with graphene electrodes demonstrates its potential in enhancing device performance, particularly in spin filtration efficiency (Cui Xing-Qian et al., 2020).

Electroluminescent Devices

Anthracene derivatives show promise in optoelectronics. They serve as both blue emitters and hole-transporters for organic light-emitting diodes (OLEDs), with high thermal and electrochemical stability (A-monrat Thangthong et al., 2011).

High-Performance Photodetectors

A new anthracene derivative with extended aromatic groups has been synthesized for use in high-performance photodetectors, showing a sensitive response to green light and high detectivity (Byung Tack Lim et al., 2014).

pH Mapping Sensors

Anthracene-based fluorescent probes have been developed for intracellular pH mapping. They exhibit changes in fluorescence based on pH, demonstrating their utility in distinguishing different cellular environments (A. Banerjee et al., 2013).

Environmental Applications

Anthracene is also relevant in environmental science. For instance, its degradation by iron hexacyanoferrate nanoparticles highlights its potential for environmental remediation of toxic polycyclic aromatic hydrocarbons (U. Shanker et al., 2017).

Molecular Switch Technology

In molecular switch technology, anthracene-based systems demonstrate potential. They can switch between monomer and dimer forms upon photoexcitation, showing significant differences in electronic transport properties (P. Zhao et al., 2008).

Optical and Electrical Characterization in Films

Anthracene's derivatives have been characterized for improving the properties of π-conjugated polymers in thin films, contributing to the development of organic diodes and optoelectronic applications (Haikel Hrichi et al., 2013).

Safety And Hazards

Anthracene is a photosensitizer and may cause increased sensitivity to the sun . It may cause eye and skin irritation, and respiratory tract irritation . Repeated or prolonged contact with skin may cause dermatitis under the influence of UV light .

Future Directions

Anthracene and its derivatives are being researched for their use in several areas, including their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . A significant breakthrough in the field of organic semiconductors has been achieved with the successful synthesis and characterization of a novel molecule called “BNBN anthracene”, opening up new possibilities for the development of advanced electronic devices .

Relevant Papers Several papers have been published on Anthracene and its derivatives. For instance, a paper titled “New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect” provides insights into the phototoxicity of Anthracene . Another paper titled “Recent advances in the syntheses of anthracene derivatives” discusses the recent strategies employed to prepare anthracene derivatives . A paper titled “Anthraquinone as emerging contaminant: technological, toxicological …” discusses the controversial data available in the literature about its safety .

properties

IUPAC Name

5,6,10-trihydroxy-8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,9,12,15,17,19-nonaene-11,14-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O6/c21-12-6-5-10-14-8-3-1-2-4-9(8)16(23)11-7-13(22)18(25)20(15(11)14)26-19(10)17(12)24/h1-7,21,24-25H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVCQGOMARIMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC(=O)C(=C4OC5=C3C=CC(=C5O)O)O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthracene green

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
S Park, S Kang, H Kwon, S Lee… - Journal of Nanoscience …, 2021 - ingentaconnect.com
Two green fluorescent materials, N,N,N′,N′-Tetra-o-tolyl-anthracene-9,10-diamine (o-Me-TAD) and N,N′-bis(2,5-dimethylphenyl)-N,N′-di-o-tolylanthracene-9,10-diamine (DMe-o-…
Number of citations: 1 www.ingentaconnect.com
S Park, H Kwon, S Kang, S Park, H Jung… - … of Nanoscience and …, 2021 - ingentaconnect.com
Molecular size of OLED emitting materials is nano-metric size and when it is applied to the electric field it emits the light based on the energy conversion result. As new green fluorescent …
Number of citations: 4 www.ingentaconnect.com
LS Stevenson - The Journal of Physical Chemistry, 2002 - ACS Publications
Many organicsubstances possess the property of fluorescence, ie, when exposed to light of a suitable wave length, they emit light of a different wave length. This phenomenon has been …
Number of citations: 2 pubs.acs.org
C Liu, S Kaneko, Y Komoto, S Fujii… - Applied Physics Letters, 2015 - pubs.aip.org
We performed electronic investigation on single acene molecular junctions bridging Au-electrodes in ultra-high vacuum conditions using mechanically controllable break junction …
Number of citations: 19 pubs.aip.org
H Kang, H Shin, B Kim, J Park - Journal of Nanoscience and …, 2016 - ingentaconnect.com
Green-orange emitters based on anthracene core have been successfully synthesized by substitution with triphenylamine side group in the 9,10 or 2,6 positions. There are larger blue …
Number of citations: 5 www.ingentaconnect.com
MA Filatov, S Karuthedath, PM Polestshuk… - Physical Chemistry …, 2018 - pubs.rsc.org
A family of heavy atom-free BODIPY–anthracene dyads (BADs) exhibiting triplet excited state formation from charge-transfer states is reported. Four types of BODIPY scaffolds, different …
Number of citations: 88 pubs.rsc.org
오세영, 박종욱 - 한국공업화학회연구논문초록집, 2021 - cheric.org
Molecular size of OLED emitting materials is nano-metric size and when it is applied to the electric field it emits the light based on the energy conversion result. As new green fluorescent …
Number of citations: 2 www.cheric.org
박상신, 박종욱 - 한국공업화학회연구논문초록집, 2022 - cheric.org
We have synthesized green fluorescentemitters of N, N, N', N'-Tetra-m-tolyl-anthracene-9, 10-diamine (m-Me-TAD) andN, N, N', N'-Tetra-p-tolyl-anthracene-9, 10-diamine (p-Me-TAD) …
Number of citations: 2 www.cheric.org
박상신, 박종욱 - 한국공업화학회연구논문초록집, 2021 - cheric.org
Two green fluorescent materials, N, N, N, N-Tetra-o-tolyl-anthracene-9, 10-diamine (o-Me-TAD) and N, N-bis (2, 5-dimethylphenyl)-N, N-di-o-tolylanthracene-9, 10-diamine (DMe-o-Me-…
Number of citations: 2 www.cheric.org
이찬규, 박종욱 - 한국공업화학회연구논문초록집, 2022 - cheric.org
​ Two green fluorescent materials, N, N, N', N'-Tetra-o-tolyl-anthracene-9, 10-diamine (o-Me-TAD) and N, N'-bis (2, 5-dimethylphenyl)-N, N'-di-o-tolylanthracene-9, 10-diamine (DMe-o-…
Number of citations: 2 www.cheric.org

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